Tubulin polymerization-IN-36
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-36 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-36 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications are crucial for enhancing the compound’s binding affinity to tubulin.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Key considerations in industrial production include:
Reaction Temperature and Pressure: Optimizing these parameters to ensure efficient reactions.
Catalysts and Solvents: Selecting appropriate catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Employing large-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its binding affinity to tubulin.
Substitution: Substitution reactions are commonly used to introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Organic solvents such as dichloromethane, methanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Tubulin polymerization-IN-36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the polymerization dynamics of tubulin and the effects of various inhibitors on microtubule formation.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to disrupt microtubule dynamics and inhibit cell division.
Industry: Utilized in the development of new drugs and therapeutic agents targeting microtubule dynamics.
Mechanism of Action
Tubulin polymerization-IN-36 exerts its effects by binding to the colchicine binding site on tubulin . This binding inhibits the polymerization of tubulin into microtubules, disrupting the microtubule network within cells. The disruption of microtubules interferes with various cellular processes, including cell division, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to selectively target cancer cells makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-36.
Vinblastine: Another tubulin inhibitor that disrupts microtubule dynamics but binds to a different site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory action of this compound.
Uniqueness
This compound is unique in its specific binding affinity to the colchicine binding site on tubulin, which allows for selective inhibition of tubulin polymerization. This specificity makes it a valuable tool in research and a potential therapeutic agent with fewer side effects compared to other tubulin inhibitors .
Properties
Molecular Formula |
C18H18N2O3 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-[(3,5-dimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-5-12(6-16(7-15)22-2)9-20-10-14-4-3-13-8-19-23-18(13)17(14)11-20/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
NVERMUKDZOJJGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C3CCC4=C(C3=C2)ON=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.